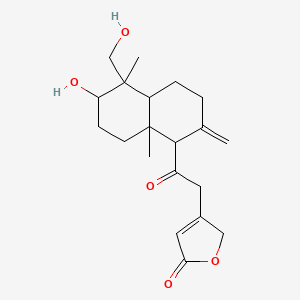

14Deoxy-11-oxoandrographolide

Description

Contextualization within the Andrographis paniculata Diterpenoid Landscape

Andrographis paniculata (Burm.f.) Nees, an herbaceous plant from the Acanthaceae family, is a cornerstone of traditional medicine systems in Asia, including Ayurveda and Traditional Chinese Medicine. wikipedia.orgijpsr.comnih.gov The plant is renowned for its rich and diverse chemical composition, which includes diterpenoids, flavonoids, and polyphenols. ijpsr.comijpsr.com Among these, the labdane (B1241275) diterpenoids are the most significant and are considered the primary determinants of the plant's bioactivity. ijpsr.comjst.go.jp

14-Deoxy-11-oxoandrographolide (B12421742) is one of these minor, yet significant, labdane diterpenoids isolated from the aerial parts of A. paniculata. wikipedia.orgrsc.org Its presence, along with other related compounds, creates a complex chemical matrix within the plant. wikipedia.orgresearchgate.net While andrographolide (B1667393) has historically received the most attention, the minor diterpenoids are increasingly being investigated for their unique properties. apoverlag.at The average content of 14-deoxy-11-oxoandrographolide in the leaves is approximately 0.12%. apoverlag.at

The chemical landscape of A. paniculata is not static; the concentration and types of compounds can vary based on geographical location, harvest time, and the specific plant part being analyzed (roots, stems, leaves, etc.). mdpi.com For instance, leaves are particularly rich in diterpenoid lactones, while roots have a higher concentration of flavonoids. mdpi.com A comprehensive analysis identified 225 components in A. paniculata, including 99 diterpene lactones. mdpi.com This diversity underscores the importance of studying individual components like 14-deoxy-11-oxoandrographolide to fully understand the plant's potential.

**Table 1: Key Diterpenoids in *Andrographis paniculata***

| Compound Name | Major/Minor Constituent | Reported Presence in Plant Part |

|---|---|---|

| Andrographolide | Major | Leaves, Whole Plant wikipedia.orgijpsr.com |

| Neoandrographolide | Major | Plant wikipedia.org |

| 14-Deoxy-11,12-didehydroandrographolide (B31429) | Minor | Leaves, Plant rsc.orgapoverlag.at |

| 14-Deoxyandrographolide (B149799) | Minor | Leaves, Plant rsc.orgapoverlag.at |

| 14-Deoxy-11-oxoandrographolide | Minor | Plant, Leaves wikipedia.orgrsc.orgapoverlag.at |

| Andrograpanin | Minor | Aerial Parts jst.go.jpnih.gov |

| Andropanolide | Minor | Aerial Parts jst.go.jpnih.gov |

Evolution of Research Interest in Labdane Diterpenoids

Labdane-related diterpenoids (LRDs) are a vast and structurally diverse class of natural products, with over 7,000 identified compounds. nih.govcjnmcpu.com These compounds are characterized by a bicyclic core structure derived from the precursor geranylgeranyl pyrophosphate (GGPP). cjnmcpu.commdpi.com The initial interest in labdane diterpenoids stemmed from their role as essential phytohormones, the gibberellins (B7789140), which regulate plant growth and development. nih.govnih.gov

The study of gibberellin biosynthesis provided the foundational knowledge of the enzymatic machinery, particularly the diterpene synthases (diTPSs), involved in creating the characteristic labdane skeleton. nih.govnih.gov This research revealed that the genetic framework for producing gibberellins could serve as a reservoir for the evolution of new and diverse LRDs. nih.govacs.org Consequently, the majority of known labdane-related diterpenoids are found in plants. nih.gov

Over time, research focus expanded beyond their hormonal roles as scientists began to uncover a wide array of pharmacological activities associated with LRDs. jmb.or.kr This shift was driven by the discovery of compounds with potent anti-inflammatory, antimicrobial, and antineoplastic properties. jst.go.jpjmb.or.kr The investigation into plant-associated fungi also revealed their capacity to produce labdane-related diterpenoids, suggesting these compounds may play a role in plant-microbe interactions. acs.org

In recent years, the evolution of research has been marked by a deeper exploration into the biosynthesis of these compounds. cjnmcpu.com Techniques like heterologous expression are being used to activate silent gene clusters and discover novel labdane structures. mdpi.com This has led to the identification of new skeleton types and a better understanding of the tailoring enzymes, such as cytochrome P450s, that modify the basic labdane core to create a vast diversity of molecules. mdpi.com The study of LRDs from various sources, including cereals like rice, wheat, and maize, has further illuminated their evolutionary history and their role in plant defense mechanisms. nih.gov

Rationale for Focused Investigation of 14-Deoxy-11-oxoandrographolide

The specific interest in 14-Deoxy-11-oxoandrographolide stems from several key factors. As a structural analog of the highly active andrographolide, it presents an opportunity to explore structure-activity relationships within this class of compounds. benthamdirect.com While sharing the core labdane structure, its specific modifications—lacking a hydroxyl group at C-14 and possessing a ketone at C-11—distinguish it from andrographolide and other related diterpenoids. rsc.orgnih.gov

Preliminary research has highlighted its potential in several therapeutic areas, providing a strong rationale for more focused studies. Notably, it has been identified as an antileishmanial agent. chemsrc.comias.ac.in An in vivo study on a hamster model demonstrated that 14-deoxy-11-oxoandrographolide, particularly when delivered via niosomes and liposomes, was effective in reducing spleen parasite load in visceral leishmaniasis. ias.ac.in

Furthermore, the compound has been investigated for its antiviral properties. chemsrc.com It has shown inhibitory activity against the Chikungunya virus (CHIKV) and, in computational studies, against the dengue viral protein NS5. chemsrc.comnih.govmdpi.com In the context of antimicrobial research, a computational analysis identified 14-deoxy-11-oxoandrographolide as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in both wild and mutated bacterial strains, suggesting its potential as an antimicrobial agent. biointerfaceresearch.com

Network pharmacology studies have also pointed to its significance as one of the key anti-inflammatory components of A. paniculata. ijper.org These findings, combined with its unique structure, position 14-Deoxy-11-oxoandrographolide as a compound of significant interest for further research and potential development as a therapeutic lead. benthamdirect.com

Table 2: Chemical and Physical Properties of 14-Deoxy-11-oxoandrographolide

| Property | Value | Source |

|---|---|---|

| CAS Number | 42895-57-8 | chemsrc.comxcessbio.com |

| Molecular Formula | C20H28O5 | nih.govxcessbio.com |

| Molecular Weight | 348.43 g/mol | nih.govxcessbio.com |

| Melting Point | 98 - 100 °C | chemsrc.com |

| Appearance | Solid Powder | xcessbio.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-oxoethyl]-2H-furan-5-one |

InChI |

InChI=1S/C20H28O5/c1-12-4-5-15-19(2,7-6-16(23)20(15,3)11-21)18(12)14(22)8-13-9-17(24)25-10-13/h9,15-16,18,21,23H,1,4-8,10-11H2,2-3H3 |

InChI Key |

XBINLYXLOLWNSB-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C(=O)CC3=CC(=O)OC3)(C)CO)O |

Origin of Product |

United States |

Chemical Biology and Synthetic Methodologies for 14 Deoxy 11 Oxoandrographolide and Its Analogs

Isolation and Chromatographic Enrichment from Natural Sources

The primary natural source of andrographolide (B1667393) and its related compounds, including the precursor to 14-Deoxy-11-oxoandrographolide (B12421742), is the plant Andrographis paniculata. The isolation and purification of these compounds from the plant matrix necessitate a combination of extraction and sophisticated chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are indispensable tools for the separation and quantification of 14-Deoxy-11,12-didehydroandrographolide (B31429), a closely related analog and often a target for synthetic modification. Researchers have developed and validated various HPLC methods for the efficient separation of this compound from complex plant extracts.

A common approach involves the use of a C18 column with a mobile phase consisting of a gradient or isocratic mixture of acetonitrile (B52724) and water. For instance, a simple, precise, and rapid RP-HPLC method has been developed for the estimation of 14-deoxy-11,12-didehydroandrographolide using a Phenomenex Gemini RP C-18 column. The separation was achieved using an isocratic mobile phase with a flow rate of 0.5 mL/min and UV detection at 235 nm. Another study utilized a gradient elution of acetonitrile-water on a Beckman C18 column for the separation of andrographolide and dehydroandrographolide (B1139154) within 15 minutes.

Ultra-Performance Liquid Chromatography (UPLC) has also been employed to expedite the analysis time. A rapid isocratic UPLC method using a Waters Acquity BEH C18 column and a mobile phase of acetonitrile and water (25:75 v/v) allowed for the simultaneous determination of five diterpenoids, including 14-deoxy-11,12-didehydroandrographolide, in under 12 minutes.

Table 1: Exemplary HPLC and UPLC Methods for the Separation of Andrographolide Analogs

| Parameter | HPLC Method 1 | UPLC Method |

| Column | Phenomenex Gemini RP C-18 (5 µm, 250 x 4.6 mm) | Waters Acquity BEH C18 (1.7 µm, 50 x 2.1 mm) |

| Mobile Phase | Isocratic | Acetonitrile:Water (25:75 v/v) |

| Flow Rate | 0.5 mL/min | 0.4 mL/min |

| Detection | UV at 235 nm | Not specified |

| Run Time | Not specified | 12 min |

The unambiguous identification and structural elucidation of isolated compounds are achieved through a combination of spectroscopic and spectrometric techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose.

In one study, a sensitive and selective LC-MS/MS method was developed for the simultaneous determination of four major active diterpenoids from Andrographis paniculata, including 14-deoxy-11,12-didehydroandrographolide, in human plasma. The analysis was performed in negative ionization mode, utilizing multiple reaction monitoring (MRM) for quantification. This method involved a simple protein precipitation for sample preparation and separation on a Kinetex C18 column. The fragmentation patterns observed in the MS/MS spectra provide definitive structural information. For example, the glucuronide conjugate of 14-deoxy-11,12-didehydroandrographolide was identified by the characteristic loss of the glucuronide moiety (-176 Da) from the deprotonated molecule. edepositireland.ie

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is also crucial for the complete structural assignment of these molecules, providing detailed information about the connectivity and stereochemistry of the atoms.

Semisynthetic Derivatization and Chemical Modification Strategies

To explore the structure-activity relationships and develop novel therapeutic agents, andrographolide and its naturally occurring analogs serve as versatile precursors for semisynthetic modifications.

A variety of novel analogs of 14-Deoxy-11-oxoandrographolide have been synthesized from andrographolide. These modifications often target the hydroxyl groups, the lactone ring, and the exocyclic double bond to modulate the compound's biological activity.

For instance, a series of 14-deoxy-11,12-didehydroandrographolide analogs were synthesized from naturally occurring andrographolide. nih.govresearchgate.net Modifications included silylation of the C-19 hydroxyl group and epoxidation of the C8(17) double bond. nih.gov In another study, C3 and C19 diesters of 14-deoxy-11,12-didehydroandrographolide were synthesized using various aza-heterocycles. Furthermore, derivatives have been created by introducing substituents at the C12 position of the 14-deoxyandrographolide (B149799) scaffold.

Table 2: Examples of Semisynthetic Modifications of Andrographolide Precursors

| Precursor | Reagents/Conditions | Modification Site(s) | Resulting Analog Class |

| 14-deoxy-11,12-didehydroandrographolide | TIPSCl, pyridine | C-19 hydroxyl | Silyl ethers |

| 14-deoxy-11,12-didehydroandrographolide | m-CPBA | C8(17) double bond | Epoxides |

| 14-deoxy-11,12-didehydroandrographolide | Aza-heterocycles | C3 and C19 hydroxyls | Diesters |

| Andrographolide | Various reagents | C12 position | 12-substituted-14-deoxyandrographolide derivatives |

The stereochemistry of the andrographolide scaffold plays a critical role in its biological activity. Therefore, maintaining or controlling the stereochemistry during chemical transformations is a key consideration. Studies have shown that the stereochemistry at position 14, along with modifications at the C3 and C19 hydroxyl groups, can significantly influence the proliferative activity and selectivity of the resulting compounds. nih.gov

Biotransformation and Microbial Conversion Studies

Biotransformation, utilizing whole microbial cells or isolated enzymes, offers an alternative and often more selective approach to chemical synthesis for modifying complex natural products like andrographolide.

Microbial transformation of andrographolide and its derivatives can lead to the production of novel compounds with potentially enhanced biological activities. For example, the fermentation of Andrographis paniculata leaves with Aspergillus oryzae K1A has been shown to alter the profile of secondary metabolites. buu.ac.th Various enzymatic reactions, including hydroxylation, oxidation, and glycosylation, can occur during these biotransformations. buu.ac.th

In one study, the microbial transformation of 14-deoxy-11,12-didehydroandrographolide and 14-deoxyandrographolide was carried out using Cunninghamella blakesleana, resulting in the formation of sixteen metabolites, including four new compounds. The proposed metabolic pathways involved various oxidative transformations of the parent molecules. Such studies not only provide access to new analogs but also offer insights into the metabolic fate of these compounds.

Enzymatic Pathways in Metabolite Derivatization

Enzymatic modification is a powerful tool for the targeted derivatization of complex natural products. While specific enzymatic pathways for 14-Deoxy-11-oxoandrographolide are not detailed, the metabolism of related diterpenoids involves key enzymatic reactions such as hydroxylation, oxidation, and epoxidation. These reactions are often mediated by cytochrome P450 (CYP450) monooxygenases, which are versatile biocatalysts.

Studies on related compounds like andrographolide and 14-deoxy-11,12-didehydroandrographolide have shown that they can interact with and be metabolized by human CYP450 enzymes, such as CYP1A2, CYP2D6, and CYP3A4. nih.gov This interaction, while primarily studied in the context of drug-herb interactions, underscores the susceptibility of the andrographolide scaffold to enzymatic modification. nih.gov The enzymatic apparatus of microorganisms, which also includes a vast array of oxidoreductases, hydrolases, and transferases, offers a means to generate derivatives with enhanced bioactivity or novel properties.

Microbial Transformation for Structural Diversification

Microbial transformation leverages the metabolic machinery of microorganisms, such as fungi and bacteria, to perform stereo- and regioselective chemical modifications on a substrate. medcraveonline.com This method is recognized for its efficiency and environmentally friendly nature. Research into the microbial transformation of andrographolide analogs has demonstrated its potential for generating diverse chemical structures.

For instance, the fungus Cunninghamella blakesleana has been successfully used to transform 14-deoxy-11,12-didehydroandrographolide and 14-deoxyandrographolide. researchgate.netresearchgate.net These transformations typically result in hydroxylation, oxidation, or epoxidation at various positions on the diterpenoid skeleton. researchgate.netresearchgate.net Similarly, Fusarium graminearum has been shown to biotransform deoxyandrographolide (B190950) into new hydroxylated and oxidized metabolites. researchgate.net

The fermentation of the entire Andrographis paniculata plant extract with fungi like Aspergillus oryzae has also been explored. smujo.idsmujo.id This approach exposes the full spectrum of diterpenoids in the plant, including 14-Deoxy-11-oxoandrographolide, to the enzymatic systems of the microorganism, potentially leading to the generation of novel derivatives. smujo.idsmujo.id

The primary reactions observed in the microbial transformation of these related compounds include:

Hydroxylation: The introduction of hydroxyl (-OH) groups.

Oxidation: The conversion of hydroxyl groups to ketones.

Epoxidation: The formation of an epoxide ring across a double bond.

These modifications can significantly alter the biological activity of the parent molecule. The metabolites generated through these microbial transformations provide a library of novel compounds for further investigation.

Data Tables

The following tables summarize the findings from microbial transformation studies on close analogs of 14-Deoxy-11-oxoandrographolide.

Table 1: Microbial Transformation of 14-Deoxyandrographolide by Cunninghamella blakesleana researchgate.net

| Metabolite | Chemical Modification |

|---|---|

| 3-oxo-8α,17β-epoxy-14-deoxyandrographolide | Oxidation at C-3, Epoxidation at C-8(17) |

| 9β-hydroxy-14-deoxyandrographolide | Hydroxylation at C-9 |

Table 2: Microbial Transformation of 14-Deoxy-11,12-didehydroandrographolide by Cunninghamella blakesleana researchgate.net

| Metabolite | Chemical Modification |

|---|

Table 3: Microbial Transformation of Deoxyandrographolide by Fusarium graminearum researchgate.net

| Metabolite | Chemical Modification |

|---|---|

| 3-oxo-8α,17β-epoxy-14-deoxyandrographolide | Oxidation at C-3, Epoxidation at C-8(17) |

| 3-oxo-14-deoxyandrographolide | Oxidation at C-3 |

| 3-oxo-17,19-dihydroxyl-8,13-ent-labdadien-15,16-olide | Oxidation at C-3, other modifications |

| 1β-hydroxyl-14-deoxyandrographolide | Hydroxylation at C-1 |

Molecular Mechanisms of Action and Target Engagement of 14 Deoxy 11 Oxoandrographolide

Investigation of Direct Protein and Enzyme Interactions

The biological activity of 14-Deoxy-11-oxoandrographolide (B12421742) is attributed to its ability to bind to and modulate the function of various proteins and enzymes. This section details the findings from studies investigating these direct molecular interactions.

Enzyme Inhibition Studies with Key Biological Targets

Research into the enzymatic inhibition by 14-Deoxy-11-oxoandrographolide has revealed its potential to interfere with the catalytic activity of several key enzymes involved in the pathogenesis of various diseases.

Computational studies have explored the interaction of 14-Deoxy-11-oxoandrographolide with Dihydrofolate Reductase (DHFR), a crucial enzyme in the synthesis of nucleic acids and amino acids in various organisms. In silico molecular docking analyses have shown that this compound exhibits a strong binding affinity for DHFR from both the malaria parasite Plasmodium falciparum and the bacterium Staphylococcus aureus. biomedpharmajournal.orgbiointerfaceresearch.com

One study reported that 14-Deoxy-11-oxoandrographolide demonstrated a binding energy of greater than 10 kcal/mol with both wild-type and mutated DHFR from S. aureus. researchgate.net This high binding energy suggests a potentially potent inhibitory activity. While specific kinetic data such as IC50 or Ki values from experimental assays are not extensively detailed in the reviewed literature, the in silico findings strongly indicate that DHFR is a promising target for this compound. biomedpharmajournal.orgresearchgate.net

Table 1: In Silico Docking Results for 14-Deoxy-11-oxoandrographolide with Dihydrofolate Reductase (DHFR)

| Target Organism | Target Enzyme | Finding | Source |

| Staphylococcus aureus | Dihydrofolate Reductase (DHFR) | Binding energy > 10 kcal/mol with wild-type and mutated strains. | researchgate.net |

| Plasmodium falciparum | Dihydrofolate Reductase (DHFR) | Predicted high binding affinity. | biomedpharmajournal.org |

The enzyme Lactate Dehydrogenase (LDH) in Plasmodium falciparum is a critical component of the parasite's energy metabolism and has been investigated as a potential drug target. While extracts from Andrographis paniculata have been shown to inhibit the growth of P. falciparum in assays measuring LDH activity, specific studies detailing the direct inhibitory kinetics of 14-Deoxy-11-oxoandrographolide on P. falciparum LDH are not prominently available in the reviewed scientific literature. researchgate.net The inhibitory effects of the broader plant extract suggest that its constituent compounds, including 14-Deoxy-11-oxoandrographolide, may contribute to this activity, but further research is required to elucidate the specific role and inhibitory dynamics of this particular compound against LDH.

In silico studies have indicated that 14-Deoxy-11-oxoandrographolide is a potential inhibitor of metalloproteinases, a class of enzymes involved in processes such as tissue remodeling and inflammation, and are also found in snake venom. scispace.comresearchgate.net Molecular docking analyses have shown that this compound, along with other phytochemicals from Andrographis paniculata, exhibits high binding energy and interacts with the active site amino acid residues of snake venom metalloproteinase. scispace.comresearchgate.net The interacting residues identified include ASN203, ARG293, PHE203, LEU206, LYS199, and ALA122. scispace.comresearchgate.net These computational findings suggest that 14-Deoxy-11-oxoandrographolide may act as an effective inhibitor of metalloproteinases. scispace.com

Table 2: In Silico Docking Results for 14-Deoxy-11-oxoandrographolide with Metalloproteinase

| Target Enzyme | Key Findings | Interacting Amino Acid Residues | Source |

| Snake Venom Metalloproteinase | High binding energy and predicted inhibition. | ASN203, ARG293, PHE203, LEU206, LYS199, ALA122 | scispace.comresearchgate.net |

The non-structural protein 5 (NS5) of the dengue virus is a multifunctional enzyme essential for viral replication, making it an attractive target for antiviral drug development. In silico molecular docking studies have demonstrated a significant interaction between 14-Deoxy-11-oxoandrographolide and the dengue virus NS5 protein. idosi.orgresearchgate.net

These studies have reported a higher binding energy for 14-Deoxy-11-oxoandrographolide (-7.37 kcal/mol) compared to the parent compound andrographolide (B1667393). idosi.orgresearchgate.net The interaction is characterized by the formation of hydrogen bonds with specific amino acid residues in the NS5 protein, namely Lys946 and Asp953. idosi.org These findings indicate a potential inhibitory effect of 14-Deoxy-11-oxoandrographolide on the function of the dengue virus NS5 protein. idosi.orgniscair.res.in

Table 3: In Silico Docking Results for 14-Deoxy-11-oxoandrographolide with Dengue Viral NS5 Protein

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Source |

| Dengue Virus NS5 Protein | -7.37 | Lys946, Asp953 | idosi.orgresearchgate.net |

The enzymes 11β-Hydroxysteroid Dehydrogenase (11β-HSD) and the protein tyrosine phosphatase SHP2 are involved in various physiological processes, including inflammation and cell signaling. While some commercial suppliers of chemical compounds suggest that 14-Deoxy-11-oxoandrographolide may target 11β-HSD and SHP2, a thorough review of the available scientific literature did not yield direct experimental or in silico evidence of its modulatory activity on these specific targets. medchemexpress.com Therefore, the interaction of 14-Deoxy-11-oxoandrographolide with 11β-HSD and SHP2 remains an area for future investigation.

Claudin and Dystrophin Modulation

Research into the direct modulation of claudin and dystrophin proteins by 14-Deoxy-11-oxoandrographolide is an emerging area. While specific studies focusing solely on this compound's interaction with these proteins are limited, the broader context of diterpenoid lactones from Andrographis paniculata suggests potential effects on cellular integrity and barrier function. Claudins are crucial components of tight junctions, which regulate paracellular permeability, while dystrophin is vital for maintaining muscle cell membrane integrity.

Further investigation is required to elucidate the precise mechanisms by which 14-Deoxy-11-oxoandrographolide may influence the expression and function of claudin and dystrophin, which could have implications for its therapeutic potential in conditions characterized by compromised barrier function or muscular dystrophy.

Elucidation of Intracellular Signaling Pathway Modulation

14-Deoxy-11-oxoandrographolide, a significant bioactive diterpenoid lactone isolated from Andrographis paniculata, has been shown to modulate a variety of intracellular signaling pathways. mdpi.comapoverlag.at Its therapeutic effects are largely attributed to its ability to interfere with key cellular processes, including inflammation, oxidative stress, cell cycle progression, and apoptosis.

Nuclear Factor Kappa B (NF-κB) Pathway Regulation

The anti-inflammatory properties of 14-Deoxy-11-oxoandrographolide are significantly linked to its regulation of the Nuclear Factor Kappa B (NF-κB) signaling pathway. scialert.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. apoverlag.atscialert.net

Research indicates that andrographolide and its derivatives, including 14-Deoxy-11-oxoandrographolide, can inhibit the activation of NF-κB. scialert.netphcogrev.com This inhibition prevents the transcription of various inflammatory mediators, contributing to the compound's anti-inflammatory effects. phcogrev.com One study suggests that the anti-inflammatory action of a related compound, 14-deoxy-11,12-didehydroandrographolide (B31429), may involve the suppression of NF-κB activity at the transcriptional level. mdpi.com Another related compound, neoandrographolide, has also been shown to inhibit the NF-κB pathway. ymerdigital.com

| Pathway Component | Effect of 14-Deoxy-11-oxoandrographolide Analogs | Reference |

| NF-κB Activation | Inhibition | scialert.netphcogrev.commedchemexpress.com |

| Pro-inflammatory Gene Expression | Reduction | phcogrev.com |

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Effects (e.g., p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway influenced by 14-Deoxy-11-oxoandrographolide and its analogs. The MAPK pathways, including p38 MAPK, are involved in cellular responses to a wide range of stimuli, such as stress and inflammation.

Studies on related compounds from Andrographis paniculata have demonstrated modulation of MAPK signaling. For instance, andrographolide has been shown to upregulate the p38 MAPK pathway in certain cancer cells. rroij.com Another derivative, andrograpanin, exhibits anti-inflammatory properties by down-regulating p38 MAPK signaling pathways. japsonline.com The interaction of 14-deoxy-11,12-didehydroandrographolide with the MAPK pathway has also been investigated, suggesting its potential to modulate this signaling cascade. researchgate.net

| MAPK Pathway | Observed Effect of Related Compounds | Reference |

| p38 MAPK | Upregulation (Andrographolide in specific cancer cells) | rroij.com |

| p38 MAPK | Down-regulation (Andrograpanin) | japsonline.com |

| MAPK Pathway | Modulation (14-deoxy-11,12-didehydroandrographolide) | researchgate.net |

Oxidative Stress Response and Antioxidant Signaling Pathways

14-Deoxy-11-oxoandrographolide and its related compounds have demonstrated significant effects on oxidative stress and antioxidant signaling pathways. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.

A study on 14-deoxy-11,12-didehydroandrographolide revealed its ability to reduce oxidative stress by increasing the expression of Nrf2-mediated downstream antioxidant enzymes. mdpi.com This compound was found to upregulate the activities of glutathione (B108866) peroxidase and glutathione reductase. mdpi.com Furthermore, andrographolide has been shown to reduce glutathione levels in certain cancer cells, suggesting an impact on the cellular redox state. biomedpharmajournal.org The antioxidant properties of Andrographis Herba extract, which contains 14-Deoxy-11-oxoandrographolide, have been shown to alleviate oxidative stress by reducing ROS levels. nih.gov

| Parameter | Effect of 14-Deoxy-11-oxoandrographolide and Analogs | Reference |

| Reactive Oxygen Species (ROS) | Reduction | nih.gov |

| Nrf2-mediated Antioxidant Enzymes | Increased expression | mdpi.com |

| Glutathione Peroxidase Activity | Increased | mdpi.com |

| Glutathione Reductase Activity | Increased | mdpi.com |

| Glutathione Levels | Reduction in specific cancer cells (by Andrographolide) | biomedpharmajournal.org |

Cell Cycle Regulatory Mechanisms

The modulation of cell cycle regulatory mechanisms is a key aspect of the anticancer activity of 14-Deoxy-11-oxoandrographolide and its parent compound, andrographolide. phcogrev.comymerdigital.com Disruption of the normal cell cycle is a hallmark of cancer, and compounds that can induce cell cycle arrest are of significant therapeutic interest.

Andrographolide has been found to induce cell cycle arrest at different phases in various cancer cell lines. phcogrev.com For example, it can cause G0/G1 phase arrest in some cancer cells. scispace.com In a study on human leukemic cells, andrographolide was shown to induce cell cycle arrest. ymerdigital.com A related compound, 14-deoxy-11,12-didehydroandrographolide, was observed to increase the sub-G0-G1 population in treated leukemic cells, indicating cell cycle disruption. phcog.com Furthermore, the extract of Andrographis Herba has been shown to reduce the expression of CDKN1A, a cell cycle regulatory protein, in UVB-damaged cells, suggesting an effect on cell cycle arrest and senescence. nih.gov

| Cell Cycle Phase | Effect of Andrographolide and its Derivatives | Reference |

| G0/G1 Phase | Arrest in specific cancer cells | phcogrev.comscispace.com |

| Sub-G0-G1 Population | Increase | phcog.com |

| CDKN1A Expression | Reduction | nih.gov |

Apoptosis and Programmed Cell Death Induction Pathways

Inducing apoptosis, or programmed cell death, is a primary mechanism through which 14-Deoxy-11-oxoandrographolide and related compounds exert their anticancer effects. phcogrev.comymerdigital.com Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its evasion is a critical step in cancer development.

The derivative 14-deoxy-11,12-didehydroandrographolide has been shown to be a potent inducer of apoptosis in leukemic cells. phcog.com This apoptotic induction was mediated through the activation of caspase-3 and caspase-9. phcog.com Another study on a similar compound in human promonocytic leukemic cells showed that it induced GSH-dependent cell death and affected the expression of procaspase-3. nih.gov Andrographolide itself has been demonstrated to induce mitochondrial-mediated apoptosis in human leukemic cells. ymerdigital.com Furthermore, treatment with 0.1% of a related diterpenoid reduced apoptosis induced by a high-fat, high-cholesterol diet by lowering the caspase 3/pro-caspase 3 ratio. mdpi.com

| Apoptotic Pathway Component | Effect of 14-Deoxy-11-oxoandrographolide and Analogs | Reference |

| Apoptosis Induction | Potent induction in leukemic cells | phcog.com |

| Caspase-3 Activation | Elevated | phcog.com |

| Caspase-9 Activation | Elevated | phcog.com |

| Procaspase-3 Expression | Varied during treatment | nih.gov |

| Caspase 3/Pro-caspase 3 Ratio | Lowered | mdpi.com |

| Mitochondrial-mediated Apoptosis | Induction | ymerdigital.com |

Structure-Activity Relationship (SAR) Studies for Biological Function

Correlation of Specific Functional Groups with Molecular Target Affinity

The affinity of 14-Deoxy-11-oxoandrographolide for its molecular targets is dictated by the presence and arrangement of its functional groups. The core structure, a diterpene lactone, features several key moieties that contribute to its biological activity. scialert.nethumanjournals.com

Key functional groups and their reported correlations with molecular target affinity include:

α,β-Unsaturated γ-Butyrolactone Ring: This moiety is widely considered crucial for the cytotoxic activity of andrographolide and its derivatives. humanjournals.com The electrophilic nature of this ring system allows it to react with nucleophilic residues, such as cysteine, in target proteins.

Ketone Group at C-11: The presence of a ketone at the C-11 position, as seen in 14-Deoxy-11-oxoandrographolide, differentiates it from andrographolide and influences its biological profile. This modification has been associated with various activities, including antileishmanial effects. researchgate.netapoverlag.atchemsrc.com

Hydroxyl Group at C-3 and C-19: While 14-Deoxy-11-oxoandrographolide retains the hydroxyl groups at C-3 and C-19, modifications at these positions in related andrographolide analogs have been shown to significantly impact their bioavailability and therapeutic efficacy. humanjournals.com

Exocyclic Methylene Group at C-8: The double bond at the C-8 position is another feature that contributes to the molecule's reactivity and interaction with biological targets. scialert.net

In silico molecular docking studies have provided further insights into the interaction of 14-Deoxy-11-oxoandrographolide with specific protein targets. For instance, it has shown potential inhibitory activity against the dengue viral protein NS5. mdpi.comidosi.org One study indicated that 14-deoxy-11-oxoandrographolide interacts with the amino acid residues Lys946 and Asp953 of the NS5 protein. idosi.org

Table 1: Correlation of Functional Groups of 14-Deoxy-11-oxoandrographolide with Potential Molecular Target Affinity

| Functional Group | Position | Reported Correlation with Molecular Target Affinity |

|---|---|---|

| α,β-Unsaturated γ-Butyrolactone Ring | - | Crucial for cytotoxic activity. humanjournals.com |

| Ketone Group | C-11 | Associated with antileishmanial activity. researchgate.netapoverlag.atchemsrc.com |

| Hydroxyl Group | C-3 | Modifications can impact bioavailability and efficacy. humanjournals.com |

| Hydroxyl Group | C-19 | Modifications can impact bioavailability and efficacy. humanjournals.com |

| Exocyclic Methylene Group | C-8 | Contributes to reactivity and target interaction. scialert.net |

| Interaction with NS5 Protein | - | Binds to Lys946 and Asp953 residues. idosi.org |

Impact of Stereochemistry on Biological Efficacy

The stereochemistry of the andrographolide scaffold is a critical determinant of its biological efficacy. The specific spatial arrangement of atoms and functional groups in 14-Deoxy-11-oxoandrographolide, which is defined by its various chiral centers, dictates its three-dimensional shape. This shape, in turn, governs how the molecule fits into the binding sites of its target proteins, influencing the strength and specificity of the interaction.

The systematic IUPAC name, 4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-oxoethyl]-2H-furan-5-one, precisely defines the stereochemical configuration of 14-Deoxy-11-oxoandrographolide. nih.gov Any alteration in the stereochemistry at these centers can lead to a significant loss or change in biological activity. For example, microbial transformation studies on related andrographolide derivatives have shown that changes in stereochemistry, such as the configuration at C-12, can result in different metabolites with altered biological activities. researchgate.net This highlights the stringent stereochemical requirements for potent biological effects.

Design Principles for Enhanced Bioactivity (e.g., anti-inflammatory, nitric oxide production inhibition)

Efforts to enhance the bioactivity of andrographolide derivatives like 14-Deoxy-11-oxoandrographolide have focused on strategic structural modifications. These modifications aim to improve properties such as target specificity, potency, and pharmacokinetic profiles.

Key design principles for enhancing anti-inflammatory and nitric oxide (NO) production inhibition include:

Modification of the Diterpene Core: The introduction of different functional groups or alterations to the existing ring system can lead to compounds with improved anti-inflammatory properties. For instance, the creation of analogs with an endocyclic Δ7,8-double bond has been explored. researchgate.net

Derivatization of Hydroxyl Groups: The hydroxyl groups at C-3 and C-19 are common sites for modification. Esterification or etherification at these positions can modulate the compound's lipophilicity and, consequently, its absorption and distribution.

Alterations to the Lactone Ring: While the α,β-unsaturated γ-butyrolactone ring is often essential for cytotoxicity, modifications can be made to fine-tune activity and reduce non-specific toxicity.

Introduction of Novel Moieties: The addition of new chemical entities, such as fatty amino groups, to the andrographolide skeleton has been investigated as a strategy to enhance antiviral effects. researchgate.net

Studies on related andrographolide analogs have demonstrated that these design principles can yield derivatives with potent inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages. researchgate.net For example, 14-deoxy-11,12-didehydroandrographolide has been shown to inhibit NO production. researchgate.net The anti-inflammatory effects of andrographolide and its derivatives are often attributed to the inhibition of pathways such as NF-κB. phcogrev.comnih.gov

Table 2: Design Principles for Enhanced Bioactivity of Andrographolide Analogs

| Design Principle | Example of Modification | Desired Outcome |

|---|---|---|

| Modification of Diterpene Core | Introduction of an endocyclic Δ7,8-double bond. researchgate.net | Enhanced anti-inflammatory or antiviral activity. researchgate.net |

| Derivatization of Hydroxyl Groups | Esterification or etherification at C-3 and C-19. | Improved bioavailability and potency. |

| Alterations to Lactone Ring | Saturation of the α,β-unsaturated bond. | Reduced cytotoxicity, enhanced specificity. |

| Introduction of Novel Moieties | Addition of fatty amino groups at C-17. researchgate.net | Enhanced antiviral activity. researchgate.net |

| Inhibition of Inflammatory Mediators | - | Inhibition of nitric oxide (NO) and PGE2 production. researchgate.net |

| Targeting Inflammatory Pathways | - | Inhibition of NF-κB and MAPK signaling. phcogrev.comnih.govcabidigitallibrary.org |

Preclinical Pharmacological Spectrum of 14 Deoxy 11 Oxoandrographolide

Antiparasitic Research Endeavors

Preclinical research into the antimalarial potential of 14-deoxy-11-oxoandrographolide (B12421742) has primarily involved computational, or in silico, models to predict its interaction with essential parasitic enzymes. These studies are crucial for identifying potential mechanisms of action before proceeding to more complex biological assays.

In silico docking studies have been conducted to evaluate the binding affinity of 14-deoxy-11-oxoandrographolide with key protein targets in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One notable finding is the compound's predicted interaction with parasitic enzymes, where it demonstrated a high binding energy. For two different strains of P. falciparum, the calculated binding energy was greater than 10 kcal/mol, suggesting a strong and stable interaction with the target proteins. researchgate.net Such a high binding affinity indicates that the compound may effectively inhibit the function of these essential enzymes, thereby disrupting the parasite's life cycle. While these computational findings are promising, they represent an initial step. Further in vitro studies on cultured parasites and in vivo validation in animal models are required to confirm this antiplasmodial potential.

Table 1: In Silico Binding Affinity of 14-Deoxy-11-oxoandrographolide against P. falciparum

| Compound | Target Organism | Predicted Binding Energy (kcal/mol) |

|---|

The efficacy of 14-deoxy-11-oxoandrographolide as an antileishmanial agent has been evaluated in in vivo experimental models of visceral leishmaniasis. nih.govunar.ac.id A key study utilized a hamster model, a standard for this disease, where the animals were infected with Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov

In this model, the compound was administered both in its free form and encapsulated within different vesicular drug delivery systems—liposomes, niosomes, and microspheres—to assess if these carriers could enhance its therapeutic effect. The primary measure of efficacy was the reduction in the spleen parasite load. nih.gov

The results demonstrated that while the free form of 14-deoxy-11-oxoandrographolide reduced the spleen parasite burden by 39%, its incorporation into delivery systems significantly amplified its efficacy. The most substantial effect was observed with niosomes, which achieved a 91% reduction in parasite load. Liposomal delivery also proved highly effective, with a 78% reduction, followed by microspheres at 59%. These findings highlight the potential of drug delivery technologies to improve the therapeutic profile of this compound in the context of leishmaniasis. nih.gov

Table 2: In Vivo Efficacy of 14-Deoxy-11-oxoandrographolide in a Hamster Model of Leishmaniasis

| Treatment Group | Delivery System | Spleen Parasite Load Reduction (%) |

|---|---|---|

| Free 14-Deoxy-11-oxoandrographolide | None | 39% |

| Encapsulated Compound | Liposomes | 78% |

| Encapsulated Compound | Niosomes | 91% |

Antimicrobial Research Applications

While various compounds derived from Andrographis paniculata have been investigated for their antimicrobial properties, specific preclinical research focusing solely on the antibacterial activity of 14-deoxy-11-oxoandrographolide against pathogens like Staphylococcus aureus is not extensively documented in the available scientific literature. Studies on related diterpenoids have shown a range of effects, but dedicated investigations to determine the minimum inhibitory concentration (MIC) or the specific mechanism of action for 14-deoxy-11-oxoandrographolide against S. aureus are limited.

Antiviral Research Frameworks

The potential of andrographolide (B1667393) and its derivatives as antiviral agents has prompted research into their efficacy against the Dengue virus (DENV). However, preclinical studies focusing specifically on the inhibitory effects of 14-deoxy-11-oxoandrographolide on Dengue virus replication are not widely available. Research in this area has often centered on other related molecules, such as andrographolide itself or its 14-aryloxy analogues. unnes.ac.id These studies have explored the ability of andrographolide derivatives to interfere with viral proteins and host cell factors to inhibit viral replication. unnes.ac.idresearchgate.net Nevertheless, specific data, such as the 50% effective concentration (EC₅₀) for 14-deoxy-11-oxoandrographolide against any of the Dengue virus serotypes, remains to be established through dedicated experimental research.

Broad-Spectrum Antiviral Potential (e.g., SARS-CoV-2 protein interaction)

The antiviral properties of andrographolide derivatives have been a subject of significant research interest, particularly the compound 14-deoxy-11,12-didehydroandrographolide (B31429). In silico studies have explored its potential as an inhibitor of various SARS-CoV-2 proteins, which are crucial for viral replication and entry into host cells. Computational docking analyses have shown that this compound exhibits a high binding affinity for key viral proteins, including the main protease (Mpro or 3CLpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). nih.govipb.ac.id These interactions suggest a potential to disrupt the viral life cycle.

One molecular docking study calculated the binding energy of a related compound, 14-deoxyandrographolide (B149799), with the SARS-CoV-2 main protease to be -8.03 kcal/mol, indicating a strong and stable interaction. jocpr.com Further computational studies on 14-deoxy-11,12-didehydroandrographolide have provided specific binding affinity scores for multiple viral protein targets. ipb.ac.id

Table 1: Binding Affinity of 14-Deoxy-11,12-didehydroandrographolide with SARS-CoV-2 Proteins

| Viral Protein Target | Binding Affinity Score (kcal/mol) | Reference |

|---|---|---|

| 3-chymotrypsin like-protease (3CLPro) | -6.7 | ipb.ac.id |

| Papain-like protease (PLPro) | -6.4 | ipb.ac.id |

| RNA-dependent RNA-polymerase (RdRp) | -7.0 | ipb.ac.id |

Beyond SARS-CoV-2, the antiviral spectrum of 14-deoxy-11,12-dehydroandrographolide extends to other viruses. It has been reported to be effective in inhibiting the replication of the influenza A virus, herpes simplex virus-1 (HSV-1), and HIV. nih.gov In the context of influenza A (H5N1) virus, it has been shown to inhibit apoptosis in infected human lung epithelial cells, contributing to its antiviral effect. nih.gov For HIV, the compound is thought to bind to the gp120 protein, which reduces the virus's ability to interact with the host cell receptor CD4. researchgate.net

Anti-inflammatory Response Modulation

The compound 14-deoxy-11,12-didehydroandrographolide demonstrates significant anti-inflammatory properties by modulating key signaling pathways and the production of inflammatory mediators.

A primary mechanism for the anti-inflammatory action of 14-deoxy-11,12-didehydroandrographolide is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmedchemexpress.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines and chemokines. By blocking NF-κB activation, the compound can effectively suppress the inflammatory cascade. mdpi.comfrontiersin.org

Research has demonstrated its ability to regulate a wide array of cytokines and chemokines in various preclinical models. In a murine model of H5N1 influenza virus infection, the compound strongly inhibited the expression of multiple pro-inflammatory cytokines and chemokines in the lungs. nih.gov Similarly, in a mouse asthma model, it dose-dependently inhibited the production of Th2-associated cytokines. nih.gov

Table 2: Regulation of Cytokines and Chemokines by 14-Deoxy-11,12-didehydroandrographolide

| Cytokine/Chemokine | Effect | Preclinical Model | Reference |

|---|---|---|---|

| TNF-α | Inhibited | H5N1-infected mice | nih.gov |

| IL-1β | Inhibited | H5N1-infected mice, High-fat diet mice | mdpi.comnih.gov |

| IL-6 | Inhibited | H5N1-infected mice | nih.gov |

| IL-4, IL-5, IL-13 | Inhibited | Mouse asthma model | nih.gov |

| CCL-2/MCP-1 | Inhibited | H5N1-infected mice | nih.gov |

| IFN-α, IFN-β, IFN-γ | Inhibited | H5N1-infected mice | nih.gov |

Investigations using cellular models have further elucidated the anti-inflammatory mechanisms of 14-deoxy-11,12-didehydroandrographolide. In TNF-α-stimulated human lung epithelial cells, the compound was shown to block the nuclear translocation of the p65 subunit of NF-κB and its subsequent DNA-binding activity. nih.gov This directly prevents the transcription of NF-κB target genes involved in inflammation.

In a study using human keratinocytes, where inflammation was induced by lipopolysaccharide (LPS) and TNF-α, treatment with the compound resulted in a decrease in TNF-α expression. mdpi.com While direct studies on this specific derivative in macrophage cell lines are limited, the parent compound andrographolide has been shown to inhibit the release of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW264.7 macrophages by suppressing both NF-κB and MAPK signaling pathways. nih.gov These findings in cellular models reinforce the compound's potential to directly interfere with inflammatory processes at the cellular level.

Neuroprotection and Neurodegenerative Disease Models

The potential for 14-deoxy-11,12-didehydroandrographolide to act as a neuroprotective agent is an emerging area of interest, largely inferred from its potent anti-inflammatory and antioxidant activities.

While direct experimental evidence for 14-deoxy-11,12-didehydroandrographolide in models of Parkinson's disease is not yet extensively documented, the neuroprotective effects of its parent compound, andrographolide, have been studied. Andrographolide has been shown to exert protective effects in models of several central nervous system disorders, including Parkinson's disease and cerebral ischemia, primarily through its antioxidant and anti-inflammatory mechanisms. mdpi.com The pathology of Parkinson's disease involves the progressive loss of dopaminergic neurons, a process in which oxidative stress and inflammation are known to play a significant role. nih.gov Therefore, compounds with strong anti-inflammatory and antioxidant properties are considered promising candidates for neuroprotective therapies. nih.govmdpi.com Given that 14-deoxy-11,12-didehydroandrographolide retains and, in some cases, enhances the anti-inflammatory activity of andrographolide, it is a logical candidate for future investigation into its ability to promote neuronal survival and integrity in neurodegenerative disease models.

Neuroinflammation is a key component in the pathogenesis of neurodegenerative diseases, including Parkinson's disease. mdpi.com This process involves the activation of glial cells (microglia and astrocytes) and the production of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species, which can contribute to neuronal damage. nih.gov

The demonstrated ability of 14-deoxy-11,12-didehydroandrographolide to potently inhibit the NF-κB pathway and suppress the production of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is directly relevant to its potential to modulate neuroinflammation. nih.govmdpi.comnih.gov Studies on the parent compound, andrographolide, have shown that it can reduce cortical levels of chemokines such as CCL2 and CCL5 in an in vivo model of LPS-induced neuroinflammation. mdpi.com Furthermore, andrographolide treatment has been found to lower the levels of IL-1β, IL-6, and TNF-α in the prefrontal cortex in animal models of stress. mdpi.com By suppressing these critical inflammatory mediators, 14-deoxy-11,12-didehydroandrographolide could potentially mitigate the chronic neuroinflammatory state that drives the progression of neurodegenerative disorders.

Other Investigational Biological Activities

Current scientific literature, as identified through comprehensive searches, does not provide direct evidence for the metalloproteinase inhibitory activity of 14-Deoxy-11-oxoandrographolide. While related compounds from Andrographis paniculata, such as andrographolide, have been investigated for their effects on matrix metalloproteinases (MMPs) in contexts like rheumatoid arthritis, similar studies specifically focusing on 14-Deoxy-11-oxoandrographolide are not presently available nih.gov. Therefore, its potential role in modulating metalloproteinase activity in various disease states remains an uninvestigated area of its pharmacological profile.

Significant preclinical research has been conducted on the hepatoprotective effects of 14-Deoxy-11,12-didehydroandrographolide, a closely related diterpenoid also isolated from Andrographis paniculata. These studies provide valuable insights into the potential of this class of compounds to mitigate liver injury.

In a key in vivo study, the hepatoprotective effects of 14-Deoxy-11,12-didehydroandrographolide (referred to as deAND in the study) were evaluated in a mouse model of nonalcoholic steatohepatitis induced by a high-fat and high-cholesterol (HFHC) diet. nih.govsemanticscholar.orgsemanticscholar.org Supplementation with deAND for seven weeks demonstrated a notable capacity to protect the liver from damage. nih.govsemanticscholar.orgsemanticscholar.org

The administration of deAND led to a significant reduction in plasma alanine aminotransferase (ALT) activity, a key biomarker for liver damage. nih.govsemanticscholar.orgsemanticscholar.org Furthermore, it lowered the accumulation of cholesterol in the liver and reduced the levels of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α). nih.govsemanticscholar.orgsemanticscholar.org Histological examination of the liver tissue also confirmed a reduction in lesions among the mice treated with the compound. nih.govsemanticscholar.org

The protective mechanism of deAND appears to be multifactorial, involving both anti-inflammatory and antioxidant pathways. After 11 weeks of treatment, it was observed that deAND suppressed the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the inflammatory response, leading to decreased levels of caspase-1 and interleukin-1β. semanticscholar.orgmdpi.com The compound also demonstrated an ability to reduce apoptosis (programmed cell death) in liver cells, as evidenced by a lower caspase 3/pro-caspase 3 ratio. nih.govsemanticscholar.orgmdpi.com

Moreover, deAND treatment was found to enhance the liver's antioxidant defenses. It upregulated the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) mRNA and heme oxygenase-1 protein, which are crucial for cellular antioxidant responses. semanticscholar.orgsemanticscholar.org This, in turn, led to increased activities of antioxidant enzymes such as glutathione (B108866) peroxidase and glutathione reductase. semanticscholar.orgsemanticscholar.org These findings collectively suggest that 14-Deoxy-11,12-didehydroandrographolide ameliorates diet-induced steatohepatitis and liver injury by bolstering antioxidant and anti-inflammatory mechanisms. nih.govsemanticscholar.orgfrontiersin.org

Interactive Data Table: Hepatoprotective Effects of 14-Deoxy-11,12-didehydroandrographolide (deAND) in a High-Fat High-Cholesterol (HFHC) Diet Mouse Model

| Parameter | Observation in HFHC Diet Group | Effect of deAND Treatment | Reference |

| Plasma Alanine Aminotransferase (ALT) | Increased | Reduced | nih.govsemanticscholar.orgsemanticscholar.org |

| Hepatic Cholesterol Accumulation | Increased | Lowered | nih.govsemanticscholar.orgsemanticscholar.org |

| Hepatic Tumor Necrosis Factor-α (TNF-α) | Increased | Lowered | nih.govsemanticscholar.orgsemanticscholar.org |

| Hepatic Histological Lesions | Present | Reduced | nih.govsemanticscholar.org |

| Apoptosis (Caspase 3/pro-caspase 3 ratio) | Increased | Lowered (at 0.1% supplementation) | nih.govsemanticscholar.orgmdpi.com |

| NLRP3 Inflammasome Activation | Increased | Suppressed | semanticscholar.orgmdpi.comfrontiersin.org |

| Hepatic Antioxidant Enzyme Activity | --- | Increased | semanticscholar.orgsemanticscholar.org |

Advanced Computational and Systems Biology Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential protein targets and understanding the nature of the ligand-protein interactions.

Predictive computational analyses have identified 14-Deoxy-11-oxoandrographolide (B12421742) as a potential active component capable of interacting with multiple key biological targets. In the context of cancer, network pharmacology and molecular docking studies have pointed to several key proteins. For instance, in lung cancer research, potential targets for this compound have been identified as AKT1, MAPK14, RELA, and NCOA1. nih.gov

In the realm of antiviral research, particularly concerning SARS-CoV-2, in silico techniques have been employed to assay the inhibitory potential of 14-Deoxy-11-oxoandrographolide against critical viral proteins. These studies have identified 3-chymotrypsin-like protease (3CLPro), papain-like protease (PLPro), and RNA-dependent RNA polymerase (RdRp) as primary targets for the compound. researchgate.netipb.ac.id Further investigations have also suggested interactions with the SARS-CoV-2 spike protein. nih.gov The compound's potential to modulate the NF-κB pathway has also been highlighted in studies on inflammation. nih.gov

Table 1: Predicted Protein Targets of 14-Deoxy-11-oxoandrographolide

| Predicted Target | Associated Condition/Process | Reference |

|---|---|---|

| AKT1 (RAC-alpha serine/threonine-protein kinase) | Lung Cancer | nih.gov |

| MAPK14 (Mitogen-activated protein kinase 14) | Lung Cancer | nih.gov |

| RELA (Transcription factor p65) | Lung Cancer | nih.gov |

| NCOA1 (Nuclear receptor coactivator 1) | Lung Cancer | nih.gov |

| 3CLPro (3-chymotrypsin-like protease) | SARS-CoV-2 | researchgate.net |

| PLPro (Papain-like protease) | SARS-CoV-2 | researchgate.netnih.gov |

| RdRp (RNA-dependent RNA polymerase) | SARS-CoV-2 | researchgate.net |

| Spike Protein | SARS-CoV-2 | nih.gov |

| NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) | Inflammation | nih.gov |

Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand and its target protein, typically expressed as a binding energy score in kcal/mol. Studies focusing on 14-Deoxy-11-oxoandrographolide's potential as a SARS-CoV-2 inhibitor have calculated its binding affinities for several viral proteins. researchgate.net The compound demonstrated favorable binding energy scores, suggesting a strong potential for interaction and inhibition. researchgate.netipb.ac.id For example, the AGP 2–RdRp complex showed the highest binding affinity with a score of -7.0 kcal/mol, followed by AGP 2–3CLPro with a score of -6.7 kcal/mol. researchgate.net These interactions are stabilized by a combination of forces, including hydrogen bonds and hydrophobic interactions. nih.gov

Table 2: Binding Affinity of 14-Deoxy-11-oxoandrographolide with SARS-CoV-2 Proteins

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| 3CLPro | -6.7 | researchgate.net |

| PLPro | -6.4 | researchgate.net |

| RdRp | -7.0 | researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex, analyzing its behavior and stability over time in a simulated physiological environment.

MD simulations have been performed to validate the stability of complexes formed between 14-Deoxy-11-oxoandrographolide and its predicted targets. nih.gov Analyses of parameters such as the root-mean-square deviation (RMSD) of the protein backbone atoms over the simulation period are used to assess the stability of the complex. Studies have indicated that the complexes of this compound with viral targets like 3CLPro and RdRp remain stable throughout the simulation, reinforcing the findings from molecular docking. researchgate.netnih.gov The stability of these complexes suggests a strong and sustained interaction between the compound and its target proteins. nih.gov

The flexibility of a protein's binding site can significantly influence ligand binding and efficacy. MD simulations can shed light on the conformational dynamics of the binding pocket upon ligand interaction. Analysis of root-mean-square fluctuation (RMSF) for individual amino acid residues can indicate which parts of the protein become more or less flexible when the ligand is bound. While detailed studies specifically characterizing the binding site flexibility for 14-Deoxy-11-oxoandrographolide are not extensively detailed in the available literature, the general application of MD simulations to its complexes implies that such conformational adjustments are integral to its binding mechanism. nih.govresearchgate.net The intrinsic flexibility of proteins is often related to the conformational changes that occur upon binding a ligand. scispace.com

Network Pharmacology and Integrated Systems Approaches

Network pharmacology moves beyond the "one-drug, one-target" paradigm to investigate the complex interactions between a compound, its multiple targets, and the broader network of biological pathways. This systems-level approach is particularly suited for understanding the multifaceted effects of natural products. drugtargetreview.comembl.de

Construction of Component-Target-Pathway Networks

Network pharmacology is a computational methodology that constructs and analyzes networks to understand the relationships between drugs, their molecular targets, and the biological pathways they modulate. This approach is particularly suited for natural products like 14-deoxy-11-oxoandrographolide, which often interact with multiple targets to exert their therapeutic effects. The construction of a "component-target-pathway" network is a systematic process that integrates data from pharmacology, genomics, and bioinformatics.

The process begins by identifying the active components of a medicinal plant and then predicting their biological targets using various databases and computational tools. For instance, in studies on Andrographis paniculata, 14-deoxy-11-oxoandrographolide was identified as a potentially active anti-inflammatory and anti-cancer compound through screening on platforms like the Traditional Chinese Medicine System Pharmacology (TCMSP) database. ijper.orgnih.gov

Once potential targets are identified, they are used to construct a protein-protein interaction (PPI) network, which maps the complex interplay between these target proteins. ijper.org This network is then analyzed to identify key proteins or "hubs" that are critical to the biological process being studied. Subsequently, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand the biological functions and signaling pathways associated with these targets. ijper.orgnih.govresearchgate.net

A network pharmacology study investigating the anti-inflammatory mechanisms of Andrographis paniculata identified 14-deoxy-11-oxoandrographolide as one of the main active ingredients. ijper.orgresearchgate.net The analysis revealed that its targets were significantly enriched in pathways crucial to inflammation, most notably the PI3K-Akt signaling pathway. ijper.orgresearchgate.net Key targets within this pathway included phosphoinositide 3-kinase catalytic subunit gamma (PIK3CG), alpha (PIK3CA), and delta (PIK3CD). ijper.org

Similarly, a study on the mechanisms of Andrographis paniculata against lung cancer also identified 14-deoxy-11-oxoandrographolide as a potential active component. nih.govresearchgate.net Molecular docking results from this study pointed to key targets such as AKT serine/threonine kinase 1 (AKT1), mitogen-activated protein kinase 14 (MAPK14), RELA proto-oncogene (RELA), and nuclear receptor coactivator 1 (NCOA1). nih.govresearchgate.net These findings illustrate the construction of a network that links the compound to specific molecular targets and broader signaling pathways implicated in cancer.

| Predicted Therapeutic Area | Key Molecular Targets | Associated Signaling Pathways | Reference |

|---|---|---|---|

| Inflammation | PIK3CG, PIK3CA, PIK3CD | PI3K-Akt Signaling Pathway, Neuroactive ligand-receptor interaction | ijper.org |

| Lung Cancer | AKT1, MAPK14, RELA, NCOA1 | Pathways in cancer | nih.gov |

| Dengue Virus Infection | NS5 Protein | Viral RNA Replication | nih.gov |

Prediction of Multi-Targeting Efficacy and Synergism

A core principle of systems biology and network pharmacology is that the efficacy of many compounds, especially those derived from natural sources, arises from their ability to interact with multiple targets simultaneously. This multi-targeting capability can lead to enhanced therapeutic effects and potentially synergistic outcomes, where the combined effect is greater than the sum of the individual effects.

Computational studies have predicted that 14-deoxy-11-oxoandrographolide possesses significant multi-targeting efficacy. Its predicted interactions are not limited to a single disease but span across inflammatory disorders, cancer, and viral infections. For example, its identification as a key active component in both anti-inflammatory and anti-lung cancer network pharmacology studies demonstrates its predicted efficacy against targets in distinct but often interconnected pathologies. ijper.orgnih.govresearchgate.netresearchgate.net The PI3K-Akt pathway, implicated in the anti-inflammatory analysis, is also a well-known pathway involved in cancer cell proliferation and survival, highlighting a potential mechanistic overlap. ijper.org

Beyond cancer and inflammation, in silico studies have broadened the scope of its potential multi-target efficacy. One study identified 14-deoxy-11-oxoandrographolide as having significant inhibitory activity against the dengue viral protein NS5, a crucial enzyme for viral replication. nih.gov Furthermore, in a large-scale computational screening of compounds from Andrographis paniculata against multiple SARS-CoV-2 proteins, 14-deoxy-11-oxoandrographolide was included for molecular docking analysis, suggesting its potential to interact with various viral targets. scispace.com

The prediction of synergism is often inferred from the multi-component, multi-target nature of herbal medicine. ijper.org The network pharmacology approach inherently assumes that the therapeutic effect of an herb like Andrographis paniculata is not due to a single compound but to the synergistic action of multiple constituents, including 14-deoxy-11-oxoandrographolide, acting on a network of targets. ijper.orgresearchgate.net By modulating multiple nodes within a disease-related pathway or cross-talking between different pathways, these compounds can achieve a more robust and comprehensive therapeutic effect than a single-target agent. The computational identification of 14-deoxy-11-oxoandrographolide alongside other active compounds like wogonin (B1683318) and mono-O-methylwightin, all targeting key pathways, provides a basis for predicting their synergistic action in treating complex diseases like lung cancer and inflammation. ijper.orgnih.gov

Comparative Analysis Within the Andrographolide Diterpenoid Class

Relative Potency and Efficacy of 14-Deoxy-11-oxoandrographolide (B12421742) vs. Andrographolide (B1667393) and other Analogs

Direct comparative studies measuring the experimental potency (e.g., IC₅₀ values) of 14-Deoxy-11-oxoandrographolide against andrographolide are limited in publicly available literature. However, computational in silico studies provide valuable insights into its potential efficacy by predicting the binding affinity of these compounds to specific protein targets.

One such study investigated the potential of various phytochemicals from Andrographis paniculata to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, a key enzyme for viral replication. scienceopen.com The binding energy, a proxy for the stability of the compound-protein interaction, was calculated for each diterpenoid. In this analysis, 14-Deoxy-11-oxoandrographolide demonstrated a binding energy of -6.70 kcal/mol. scienceopen.com This was comparable to another analog, Andrograpanin, and slightly less potent than Andrographolide, which was reported with a binding energy of -6.80 kcal/mol in the same study. For context, the reference antiviral drug Lopinavir exhibited a binding energy of -7.27 kcal/mol. scienceopen.com

These in silico findings suggest that 14-Deoxy-11-oxoandrographolide possesses a notable, albeit potentially lower, binding affinity for the SARS-CoV-2 main protease compared to andrographolide itself. Further experimental validation is necessary to confirm whether these predicted binding energies translate to actual differences in antiviral efficacy. In another computational screening, 14-Deoxy-11-oxoandrographolide was identified as having significant inhibitory potential against the dengue virus protein NS5.

Interactive Data Table: Comparative Binding Affinities to SARS-CoV-2 Main Protease (Mpro)

The following table summarizes the results of a molecular docking study, comparing the predicted binding energy of 14-Deoxy-11-oxoandrographolide and related compounds to the SARS-CoV-2 main protease (PDB ID: 6LU7). A more negative value indicates a stronger predicted binding affinity.

| Compound | Class | Predicted Binding Energy (kcal/mol) | Source |

| 14-Deoxy-11-oxoandrographolide | Andrographolide Analog | -6.70 | scienceopen.com |

| Andrographolide | Parent Diterpenoid | -6.80 | scienceopen.com |

| Andrograpanin | Andrographolide Analog | -6.70 | scienceopen.com |

| Lopinavir | Reference Antiviral | -7.27 | scienceopen.com |

Differential Molecular Mechanisms and Target Selectivity

While andrographolide is known to exert its effects through multiple pathways, most notably the inhibition of the NF-κB signaling pathway, research suggests that 14-Deoxy-11-oxoandrographolide may engage different or additional molecular targets.

In silico analyses have been instrumental in predicting the target selectivity of 14-Deoxy-11-oxoandrographolide. A network pharmacology and molecular docking study aimed at identifying active components against lung cancer predicted that this compound could be a key active ingredient. The study identified several potential protein targets for 14-Deoxy-11-oxoandrographolide, including AKT1, MAPK14, RELA (a subunit of NF-κB), and NCOA1. The predicted interaction with RELA suggests a potential overlap with the known anti-inflammatory mechanism of andrographolide, but its engagement with other targets like the protein kinase AKT1 and the mitogen-activated protein kinase MAPK14 points towards a distinct or broader mechanism of action in the context of cancer pathology.

Furthermore, its predicted activity against the dengue virus NS5 protein, a multifunctional enzyme essential for viral replication, highlights a specific antiviral target that is not typically associated with the primary mechanism of andrographolide. nih.gov This suggests that the structural modifications in 14-Deoxy-11-oxoandrographolide may confer a unique target selectivity profile compared to the parent compound.

Structure-Activity Dissimilarities and Similarities

The differences in biological activity between 14-Deoxy-11-oxoandrographolide and its parent compound can be attributed to specific variations in their chemical structures. The core structure of these compounds is a labdane (B1241275) diterpenoid lactone.

Key structural features of andrographolide include:

An α,β-unsaturated γ-butyrolactone ring.

Hydroxyl (-OH) groups at positions C-3, C-14, and C-19.

An exocyclic double bond at C-8(17).

In contrast, 14-Deoxy-11-oxoandrographolide is defined by two critical modifications:

Absence of the C-14 hydroxyl group: The "14-deoxy" designation indicates that the hydroxyl group at this position is replaced with a hydrogen atom. The C-14 hydroxyl is part of the α,β-unsaturated γ-hydroxy butyrolactone moiety in andrographolide, which is considered important for its biological activity.

Presence of a ketone group at C-11: The "11-oxo" designation signifies a carbonyl (C=O) group at this position.

These alterations have significant implications for the molecule's chemical properties and its interaction with biological targets. The replacement of the C-14 hydroxyl group can affect the compound's polarity and hydrogen bonding capacity. More significantly, the introduction of a ketone at C-11 drastically changes the electronics and geometry of the C-ring compared to both andrographolide and another common analog, 14-deoxy-11,12-didehydroandrographolide (B31429) (which has a C-11/C-12 double bond). The C-11 ketone group acts as a hydrogen bond acceptor and introduces a dipole moment, potentially enabling unique binding interactions with protein targets that are not possible for other analogs. This structural uniqueness likely underpins its distinct predicted target selectivity for proteins like the dengue virus NS5 and specific kinases involved in cancer pathways.

Analytical Method Development and Standardization for Research

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of diterpenoids from A. paniculata. asianpubs.org The development of reliable HPLC methods ensures that researchers can accurately measure the concentration of specific compounds like 14-Deoxy-11-oxoandrographolide (B12421742) in various samples, from crude plant extracts to purified formulations. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing andrographolides due to its efficacy in separating compounds of moderate polarity. researchgate.net While specific methods for 14-Deoxy-11-oxoandrographolide are established based on general protocols for related diterpenoids, detailed published methods for the structurally similar compound 14-deoxy-11,12-didehydroandrographolide (B31429) provide a clear blueprint for this analysis. asianpubs.orgresearchgate.net

A typical RP-HPLC method involves a C18 column, which is a non-polar stationary phase. researchgate.netphcogj.com The separation is achieved using a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, in an isocratic (constant composition) or gradient (varied composition) elution. researchgate.netnih.gov For instance, a simple, precise, and accurate method for a related diterpenoid was developed using a Phenomenex Gemini RP C-18 column at room temperature. researchgate.net Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the compound, such as 235 nm. researchgate.net

Table 1: Example of RP-HPLC Parameters for a Related Diterpenoid

| Parameter | Value |

|---|---|

| Column | Phenomenex Gemini RP C-18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase | Isocratic |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 235 nm |

| Retention Time | 13.41 ± 0.05 min |

This data is for the related compound 14-deoxy-11,12-didehydroandrographolide and is representative of the methods used for this class of compounds. researchgate.net

For an HPLC method to be considered reliable for research, it must undergo rigorous validation according to established guidelines. pharmahealthsciences.net This process ensures the method is accurate, precise, and specific for the analyte of interest. researchgate.net Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netupm.edu.my

Linearity: This parameter confirms that the detector response is directly proportional to the concentration of the analyte over a given range. researchgate.net

Accuracy: Accuracy is determined by recovery studies and reflects how close the measured value is to the true value. researchgate.net For a related compound, the mean recovery was found to be 96.76%. researchgate.net

Precision: Precision measures the repeatability of the method, showing the degree of scatter between a series of measurements. researchgate.net It is often expressed as the relative standard deviation (%RSD). core.ac.uk

Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably detected by the method. researchgate.net

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. researchgate.net

Table 2: Validation Parameters for an HPLC Method for a Related Diterpenoid

| Parameter | Result |

|---|---|

| Linearity Range | 12.5–200 µg/mL |

| Regression Equation | y = 56.72x + 1285 |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.864 µg/mL |

| Limit of Quantification (LOQ) | 2.617 µg/mL |

| Accuracy (% Recovery) | 96.76% |

This data is for the related compound 14-deoxy-11,12-didehydroandrographolide and is representative of validated methods for this class of compounds. researchgate.netnih.govresearchgate.net

Mass Spectrometry (MS) Techniques for Identification and Characterization in Complex Matrices

While HPLC is excellent for quantification, Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and structural characterization of compounds in complex mixtures like biological fluids. researchgate.net